2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a quinoline moiety fused with an indene-1,3-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of quinoline derivatives with indene-1,3-dione under specific reaction conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: This compound has shown potential as an antimycobacterial agent.
Quinolin-2(1H)-ones: These compounds are prevalent in natural products and pharmacologically useful compounds.
Phenanthridin-6-ones: These compounds are important starting materials for drugs and materials with different applications.
Uniqueness
2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is unique due to its dual functionality, combining the properties of both quinoline and indene-1,3-dione. This allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H11NO2 |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-quinolin-4-ylindene-1,3-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-13-6-1-2-7-14(13)18(21)16(17)12-9-10-19-15-8-4-3-5-11(12)15/h1-10,16H |
InChI Key |
NLWBFTBOPUZRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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